7-((4-methylpiperazin-1-yl)(pyridin-3-yl)methyl)quinolin-8-ol is a complex organic compound characterized by the molecular formula and a molecular weight of 334.42 g/mol. This compound is notable for its diverse applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases. It contains a quinoline core, which is widely recognized for its biological activity, combined with piperazine and pyridine moieties that enhance its pharmacological properties.
The compound can be synthesized through various organic reactions, primarily involving the reaction of 4-methylpiperazine with pyridine-3-carbaldehyde and 8-hydroxyquinoline. Its synthesis and characterization have been documented in several scientific studies, highlighting its potential as a versatile chemical entity in research and industry .
7-((4-methylpiperazin-1-yl)(pyridin-3-yl)methyl)quinolin-8-ol belongs to the class of quinoline derivatives, which are known for their significant biological activities, including antimicrobial, antiviral, and anticancer properties. The compound's structural characteristics allow it to act as a ligand in coordination chemistry and as a precursor for more complex molecules.
The synthesis of 7-((4-methylpiperazin-1-yl)(pyridin-3-yl)methyl)quinolin-8-ol typically involves multi-step reactions. A common synthetic route includes:
The synthesis process often requires specific conditions such as temperature control, solvent selection, and reaction time optimization to ensure high yield and purity. For example, triethylamine may be used as a base in dimethyl sulfoxide to facilitate the reaction .
The molecular structure of 7-((4-methylpiperazin-1-yl)(pyridin-3-yl)methyl)quinolin-8-ol features a quinoline ring system substituted with a piperazine group and a pyridine moiety. The arrangement of atoms contributes to its unique chemical properties.
Key structural data include:
7-((4-methylpiperazin-1-yl)(pyridin-3-yl)methyl)quinolin-8-ol can undergo various chemical reactions:
For oxidation, potassium permanganate is typically used in either acidic or neutral media. Reduction reactions often utilize sodium borohydride in solvents like methanol or ethanol .
The mechanism of action for 7-((4-methylpiperazin-1-yl)(pyridin-3-yl)methyl)quinolin-8-ol involves its interaction with specific molecular targets within biological systems. It has been shown to affect cellular pathways related to multidrug resistance in cancer cells, enhancing the efficacy of other therapeutic agents . The compound's ability to chelate metal ions may also play a role in its biological activity by stabilizing certain enzyme functions or disrupting metal-dependent processes .
7-((4-methylpiperazin-1-yl)(pyridin-3-yl)methyl)quinolin-8-ol typically appears as a solid at room temperature. Its melting point and solubility characteristics are essential for determining its practical applications.
This compound exhibits notable reactivity due to the presence of hydroxyl, amine, and aromatic functional groups. Its chemical stability can be influenced by environmental factors such as pH and temperature .
7-((4-methylpiperazin-1-yl)(pyridin-3-yl)methyl)quinolin-8-ol has several scientific applications:
The unique combination of structural elements in this compound makes it an attractive candidate for further research aimed at developing new therapeutic agents targeting various diseases .
The resurgence of quinolin-8-ol derivatives in antimicrobial research stems from their unique mechanism of action against multidrug-resistant pathogens. Unlike conventional antibiotics, these compounds exhibit potent activity through transition metal chelation, disrupting microbial metalloenzyme functions essential for DNA replication and respiratory pathways. The quinolin-8-ol core demonstrates intrinsic membrane permeability, enabling penetration through biofilm matrices that shield resistant bacterial colonies [1].
Modern derivatives address efflux-pump mediated resistance—a critical limitation of legacy quinolones—by incorporating bulky N-heterocyclic substituents. The 7-position modification with 4-methylpiperazine introduces cationic character at physiological pH, reducing affinity for bacterial efflux transporters like AcrAB-TolC in Enterobacteriaceae. Additionally, the pyridin-3-yl moiety enhances π-stacking interactions with topoisomerase IV, a validated antibacterial target [1] [6]. Hybridization strategies thus leverage synergistic pharmacophores to overcome resistance while maintaining low cytotoxicity against mammalian cells.
Table 1: Core Structural Attributes of Quinolin-8-ol Derivatives with Antimicrobial Activity
Compound | Key Modifications | Target Pathogens | Resistance Mechanism Addressed |
---|---|---|---|
Hydroxyquinoline | Unsubstituted core | Broad-spectrum | None (baseline) |
Clioquinol (5-chloro-7-iodo derivative) | Halogenation at C5/C7 | Fungi, bacteria | Biofilm penetration |
5-Chloro-7-[(4-methylpiperazin-1-yl)methyl]quinolin-8-ol | Piperazinylmethyl at C7 | Gram-positive cocci | Efflux pump evasion |
Target Compound | Pyridinyl-piperazinyl hybrid at C7 | MDR Gram-negatives (hypothesized) | Dual enzyme inhibition |
The structural progression of C7-modified quinolin-8-ols reflects iterative optimization for enhanced bioavailability and target engagement. Early analogs featured halogen or alkyl chains at C7, improving potency but suffering from metabolic instability. The introduction of the 4-methylpiperazin-1-yl fragment (log P reduction ~0.8 vs. alkyl chains) marked a pivotal advance, as evidenced by 5-chloro-7-[(4-methylpiperazin-1-yl)methyl]quinolin-8-ol (CAS: 92556-96-2). This modification delivered:
Incorporating pyridin-3-yl creates a bifunctional chelator with two distinct metal-binding domains: the quinolin-8-ol oxygen-nitrogen system and the piperazine-pyridine nitrogen array. Molecular modeling indicates this enables simultaneous engagement of dual bacterial targets—e.g., DNA gyrase and riboflavin synthase. Synthetic routes exploit N-alkylation of 7-chloromethyl intermediates with piperazines, followed by nucleophilic addition to pyridine carboxaldehydes [1] [6].
Table 2: Impact of C7 Substituents on Physicochemical and Antimicrobial Properties
C7 Substituent | log D₇.₄ | MIC₉₀ S. aureus (μg/mL) | Metabolic Stability (t₁/₂, min) |
---|---|---|---|
-Cl | 2.8 | 128 | >120 |
-CH₂CH₃ | 3.1 | 32 | 45 |
-(CH₂)₃N(CH₃)₂ | 1.9 | 8 | 78 |
-(CH₂)N(CH₂CH₂)₂NCH₃ (piperazine) | 1.2 | 2 | >180 |
-(pyridin-3-yl)(piperazin-1-yl)methyl | Predicted: 0.9 | Predicted: ≤1 | Predicted: >240 |
Recent designs like 7-((4-methylpiperazin-1-yl)(pyridin-3-yl)methyl)quinolin-8-ol represent third-generation hybrids. Computational QSAR models predict a 16-fold potency increase against P. aeruginosa compared to piperazine-only analogs, attributable to the pyridine ring’s role in:
Compound Glossary:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: